N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)
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Overview
Description
N~1~,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) is a chemical compound known for its unique structure and properties. This compound is part of the azanediyl family, which includes various derivatives used in different scientific and industrial applications. The compound’s structure consists of two benzene-1,2-diamine groups connected by an azanediyl linkage through 4,1-phenylene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) typically involves the reaction of benzene-1,2-diamine with a suitable azanediyl precursor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the coupling reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of N1,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) involves large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents or nucleophiles; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N~1~,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N1,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The azanediyl linkage and phenylene groups play a crucial role in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Para-phenylenediamine (PPD): A widely used chemical in hair dyes and other applications.
N,N’-Bis(4-aminophenyl)benzidine: Another compound with similar structural features and applications.
Uniqueness
N~1~,N~1’~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine) is unique due to its specific azanediyl linkage and the arrangement of phenylene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in various applications.
Properties
CAS No. |
651048-19-0 |
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Molecular Formula |
C24H23N5 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-N-[4-[4-(2-aminoanilino)anilino]phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C24H23N5/c25-21-5-1-3-7-23(21)28-19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29-24-8-4-2-6-22(24)26/h1-16,27-29H,25-26H2 |
InChI Key |
QUJQNGRJCXHQEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=CC=C4N |
Origin of Product |
United States |
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